2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-14-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDENTXNRXWSOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzoxazole vs. Benzothiazole Derivatives
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Replaces benzoxazole’s oxygen with sulfur in the heterocycle (benzothiazole). Exhibits crystallographic stability (R factor = 0.048), indicating a well-defined molecular conformation .
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide (): Features a nitro group (-NO₂) on the phenyl ring, an electron-withdrawing group that may reduce solubility but improve binding to targets requiring charge interactions. Molecular weight: 329.33 g/mol; higher than non-nitrated analogs .
Substituent Variations on the Acetamide Nitrogen
Pharmacological Activities
Antimicrobial and Antifungal Activity
- Compound 47 (2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) and Compound 48 (): Exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the sulfonyl-piperazine substituent’s ability to disrupt cell membrane integrity .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide ():
Anti-inflammatory and Anti-cancer Potential
- Structural Insight: The benzoxazole-sulfanyl-acetamide scaffold may similarly interact with kinases or apoptosis pathways.
Physicochemical and Computational Properties
- Key Trends :
- Methoxy and nitro substituents increase molecular weight and polarity, impacting bioavailability.
- Higher hydrogen bond acceptors correlate with improved solubility but may reduce membrane permeability .
Preparation Methods
Benzoxazole Ring Formation
The 1,3-benzoxazole core is typically synthesized via cyclization of 2-aminophenol derivatives. A common approach involves reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For example:
Cyclodehydration agents like polyphosphoric acid (PPA) or Eaton’s reagent are often employed to facilitate ring closure under reflux conditions.
Thioether Linkage Formation
The sulfanylacetamide moiety is introduced via nucleophilic substitution. Benzoxazole-2-thiol reacts with chloroacetamide in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions:
The reaction proceeds via deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of chloroacetamide.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield. Comparative studies show that DMF with K₂CO₃ achieves higher yields (~75%) compared to tetrahydrofuran (THF, ~60%) due to better solubility of intermediates. Strong bases like NaOH may lead to hydrolysis of the acetamide group, reducing efficiency.
Temperature and Time
Optimal conditions involve refluxing at 80–100°C for 6–8 hours. Prolonged heating (>12 hours) promotes side reactions, such as oxidation of the thioether to sulfoxide.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals planar benzoxazole rings with dihedral angles <10° relative to the acetamide group, confirming minimal steric strain.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization + SN2 | 72 | 98 | High regioselectivity | Requires anhydrous conditions |
| One-pot synthesis | 65 | 95 | Reduced purification steps | Lower yield due to side reactions |
| Microwave-assisted | 80 | 99 | Faster reaction time (2 hours) | Specialized equipment required |
Challenges and Mitigation Strategies
Side Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
